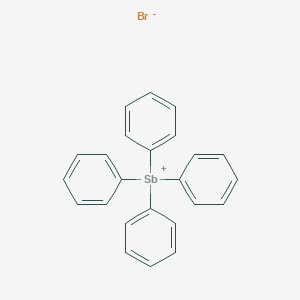
2-アミノ-6-ブロモベンゾチアゾール
概要
説明
2-Amino-6-bromobenzothiazole is a heterocyclic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of 229.10 g/mol . It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of both amino and bromine substituents on the benzothiazole ring makes 2-Amino-6-bromobenzothiazole an important intermediate in organic synthesis and medicinal chemistry .
科学的研究の応用
2-Amino-6-bromobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It has been studied for its potential as a urease enzyme inhibitor and nitric oxide scavenger.
Industry: It is used in the production of fluorescent dyes and biological probes.
作用機序
Target of Action
It’s known that benzothiazoles, the class of compounds to which 2-amino-6-bromobenzothiazole belongs, play a key role in the design of biologically active compounds . They have a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that benzothiazole derivatives interact with biological targets in various ways to exert their effects . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, resulting in its wide range of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activity exhibited by benzothiazole derivatives, it can be inferred that multiple pathways are likely affected . These pathways and their downstream effects contribute to the compound’s antiviral, antimicrobial, anti-inflammatory, and other effects .
Result of Action
The wide range of biological activities exhibited by benzothiazole derivatives suggests that the compound’s action results in significant changes at the molecular and cellular levels .
生化学分析
Biochemical Properties
2-Amino-6-bromobenzothiazole may be used in the synthesis of various 2-amino-6-arylbenzothiazole compounds . It has been found to interact with enzymes and proteins, although specific interactions have not been detailed in the literature.
Cellular Effects
Benzothiazole derivatives have been shown to have various biological activities, such as anti-inflammatory, antitumor, antibacterial, antihistamines, and antivirus properties .
Molecular Mechanism
It is known that benzothiazoles can interact with biomolecules and potentially influence gene expression .
準備方法
Synthetic Routes and Reaction Conditions
From 4-Bromoaniline: The reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid yields 2-Amino-6-bromobenzothiazole.
From 2-Aminobenzothiazole: 2-Amino-6-bromobenzothiazole can also be synthesized from 2-aminobenzothiazole via monobromination using silica-supported quinolinium tribromide.
Industrial Production Methods
The industrial production of 2-Amino-6-bromobenzothiazole typically involves the above-mentioned synthetic routes, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: 2-Amino-6-bromobenzothiazole undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromine atom.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with various aryl boronic acids and aryl boronic acid pinacol esters to form 2-amino-6-arylbenzothiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Suzuki Cross-Coupling: This reaction uses palladium(0) catalysts and bases such as potassium phosphate in a toluene/water mixture.
Major Products
2-Amino-6-arylbenzothiazoles: These are formed through Suzuki cross-coupling reactions and exhibit various biological activities.
類似化合物との比較
2-Amino-6-bromobenzothiazole can be compared with other similar compounds such as:
2-Amino-6-methylbenzothiazole: This compound has a methyl group instead of a bromine atom and exhibits different biological activities.
2-Amino-6-chlorobenzothiazole: This compound has a chlorine atom instead of a bromine atom and is used in different chemical reactions.
2-Amino-6-fluorobenzothiazole: This compound has a fluorine atom and is used in various synthetic applications.
The uniqueness of 2-Amino-6-bromobenzothiazole lies in its specific reactivity due to the presence of the bromine atom, which makes it suitable for certain substitution and coupling reactions that other similar compounds may not undergo as efficiently.
特性
IUPAC Name |
6-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEBSJIOUMDNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065960 | |
| Record name | 2-Benzothiazolamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15864-32-1 | |
| Record name | 2-Amino-6-bromobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15864-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolamine, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-bromobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzothiazolamine, 6-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-bromo-1,3-benzothiazol-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV373Y6FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-amino-6-bromobenzothiazole in materials science?
A1: 2-amino-6-bromobenzothiazole serves as a key building block in the synthesis of azo disperse dyes. These dyes, characterized by the presence of an azo group (-N=N-) conjugated to aromatic systems, are widely used in the textile industry for coloring polyester fibers. [] The synthesized dyes exhibit desirable properties like good lightfastness and resistance to washing, perspiration, rubbing, and sublimation, making them suitable for various textile applications. []
Q2: How does the structure of 2-amino-6-bromobenzothiazole contribute to its effectiveness as a corrosion inhibitor for copper?
A2: Research indicates that 2-amino-6-bromobenzothiazole effectively inhibits copper corrosion in sulfuric acid solutions. [] Its molecular structure, containing nitrogen and sulfur heteroatoms within the benzothiazole ring, facilitates adsorption onto the copper surface. This adsorption forms a protective film that hinders the interaction between the corrosive solution and the copper, thereby mitigating corrosion. []
Q3: What analytical techniques are employed to characterize and quantify 2-amino-6-bromobenzothiazole?
A3: Several analytical techniques are used to characterize 2-amino-6-bromobenzothiazole. These include:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [] ¹H-NMR spectroscopy provides detailed information about the hydrogen atoms and their environment within the molecule. []
- Chromatography: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is used for quantitative analysis, especially in biological samples. This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies. []
- Elemental Analysis: This technique helps determine the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur within the molecule, confirming its purity and composition. []
Q4: Can you elaborate on the application of 2-amino-6-bromobenzothiazole in the development of analytical reagents?
A4: 2-amino-6-bromobenzothiazole acts as a precursor for synthesizing chromogenic reagents used in spectrophotometric determination of metal ions. [, ] For instance, the compound 4-(6-bromo-2-benzothiazolylazo) pyrogallol, derived from 2-amino-6-bromobenzothiazole, acts as a chromogenic reagent for copper (II) and palladium (II) ions. [] This reagent forms colored complexes with the metal ions, allowing their quantification using spectrophotometry.
Q5: What computational chemistry methods are employed to study 2-amino-6-bromobenzothiazole?
A5: Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations are valuable tools to understand the interaction of 2-amino-6-bromobenzothiazole with metal surfaces at the molecular level. [] These methods provide insights into the adsorption mechanism, energy barriers, and the nature of the protective film formed by the inhibitor, aiding in the development of more effective corrosion inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide](/img/structure/B93312.png)






